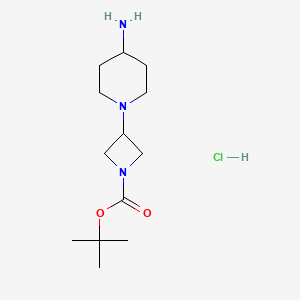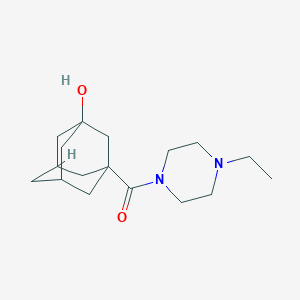
Tert-butyl3-(4-aminopiperidin-1-yl)azetidine-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It possesses diverse applications in various fields due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in research and industrial applications.
Eigenschaften
Molekularformel |
C13H26ClN3O2 |
|---|---|
Molekulargewicht |
291.82 g/mol |
IUPAC-Name |
tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15;/h10-11H,4-9,14H2,1-3H3;1H |
InChI-Schlüssel |
ITRVVQJYRPXSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)

![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)


![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)



![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
